4-(3,4-dimethoxyphenyl)-2-[(2E)-2-(furan-2-ylmethylidene)hydrazinyl]-1,3-thiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-FURALDEHYDE (4-(3,4-DIMETHOXYPHENYL)-1,3-THIAZOL-2-YL)HYDRAZONE is a complex organic compound that features a furan ring, a thiazole ring, and a hydrazone functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-FURALDEHYDE (4-(3,4-DIMETHOXYPHENYL)-1,3-THIAZOL-2-YL)HYDRAZONE typically involves the condensation of 2-furaldehyde with 4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl hydrazine. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
2-FURALDEHYDE (4-(3,4-DIMETHOXYPHENYL)-1,3-THIAZOL-2-YL)HYDRAZONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazone group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the furan and thiazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.
Wissenschaftliche Forschungsanwendungen
2-FURALDEHYDE (4-(3,4-DIMETHOXYPHENYL)-1,3-THIAZOL-2-YL)HYDRAZONE has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antimicrobial and anticancer agent.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Materials Science: The compound’s unique structure makes it a candidate for developing new materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism by which 2-FURALDEHYDE (4-(3,4-DIMETHOXYPHENYL)-1,3-THIAZOL-2-YL)HYDRAZONE exerts its effects involves interactions with various molecular targets. For instance, in medicinal applications, it may inhibit specific enzymes or interact with DNA to exert its antimicrobial or anticancer effects. The exact pathways and molecular targets can vary depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-FURALDEHYDE (4-PHENYL-1,3-THIAZOL-2-YL)HYDRAZONE
- 2-FURALDEHYDE (4-(3,4-DIMETHOXYPHENYL)-1,3-OXAZOL-2-YL)HYDRAZONE
Uniqueness
2-FURALDEHYDE (4-(3,4-DIMETHOXYPHENYL)-1,3-THIAZOL-2-YL)HYDRAZONE is unique due to the presence of both the furan and thiazole rings, which confer specific electronic and steric properties. These properties can influence the compound’s reactivity and interactions with biological targets, making it distinct from other similar compounds.
Eigenschaften
Molekularformel |
C16H15N3O3S |
---|---|
Molekulargewicht |
329.4 g/mol |
IUPAC-Name |
4-(3,4-dimethoxyphenyl)-N-[(E)-furan-2-ylmethylideneamino]-1,3-thiazol-2-amine |
InChI |
InChI=1S/C16H15N3O3S/c1-20-14-6-5-11(8-15(14)21-2)13-10-23-16(18-13)19-17-9-12-4-3-7-22-12/h3-10H,1-2H3,(H,18,19)/b17-9+ |
InChI-Schlüssel |
XWKWPYUFFVUBGB-RQZCQDPDSA-N |
Isomerische SMILES |
COC1=C(C=C(C=C1)C2=CSC(=N2)N/N=C/C3=CC=CO3)OC |
Kanonische SMILES |
COC1=C(C=C(C=C1)C2=CSC(=N2)NN=CC3=CC=CO3)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.